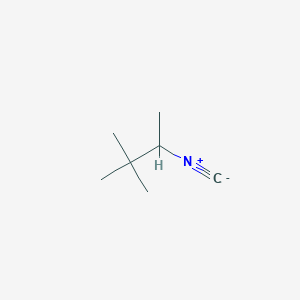

3-Isocyano-2,2-dimethylbutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

3-isocyano-2,2-dimethylbutane |

InChI |

InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3 |

InChI Key |

LSXJIKHGMFLEQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isocyano 2,2 Dimethylbutane and Analogous Branched Isocyanides

Established Synthetic Routes for Isocyanide Preparation

Several general methods have been established for the synthesis of isocyanides, forming the foundation for more specific applications. The most common and versatile of these is the dehydration of N-substituted formamides. rsc.orgwikipedia.org This reaction is typically carried out using a variety of dehydrating agents in the presence of a base. rsc.orgwikipedia.org

Another classical method is the Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions. wikipedia.org This method is particularly useful for the synthesis of tert-alkyl isocyanides like tert-butyl isocyanide. wikipedia.org Historically, the reaction of alkyl halides with silver cyanide was one of the first methods used to prepare isocyanides, though its practical application is often limited. wikipedia.org

More contemporary approaches include the use of difluorocarbene, generated in situ, to convert primary amines to isocyanides, and the conversion of alcohols to isocyanides via a one-pot procedure involving a modified Ritter reaction followed by dehydration. organic-chemistry.org

A comparison of common dehydrating agents for the conversion of N-substituted formamides to isocyanides is presented in Table 1.

| Dehydrating Agent | Base | Typical Solvents | Applicability | Ref. |

| Phosphorus oxychloride (POCl₃) | Pyridine (B92270), Triethylamine (B128534) | Dichloromethane, Triethylamine | Broad, for various alkyl and aryl formamides. | rsc.orgnih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine, Quinoline (B57606) | Dichloromethane, Pyridine | Effective for non-sterically demanding aliphatic formamides. | rsc.orgdtic.mil |

| Phosgene (COCl₂) or Diphosgene | Triethylamine | Dichloromethane | High yields, but high toxicity limits use. | rsc.org |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane | Milder conditions, good for some aromatic formamides. | rsc.org |

| Burgess Reagent | - | Tetrahydrofuran | Mild, but reagent cost can be a factor. | wikipedia.org |

Development of Specific Synthetic Strategies for Highly Branched Alkyl Isocyanides, Including 3-Isocyano-2,2-dimethylbutane

The synthesis of highly branched alkyl isocyanides such as this compound, also known as tert-hexyl isocyanide, requires careful consideration of the steric hindrance around the nitrogen atom. The most prevalent and practical approach for such compounds is the dehydration of the corresponding N-formamide precursor, N-(2,2-dimethylbutan-3-yl)formamide.

The choice of dehydrating agent is crucial for achieving good yields with sterically hindered formamides. While phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine is a commonly employed and effective reagent for a wide range of formamides, rsc.orgnih.gov alternative reagents have been explored to improve sustainability and ease of handling. For instance, p-toluenesulfonyl chloride (p-TsCl) has been shown to be a good choice for many aliphatic isocyanides, although its efficacy can be diminished with highly sterically hindered substrates. rsc.org Studies have shown that for sterically demanding formamides, POCl₃ often provides better results than p-TsCl or other reagents. rsc.org

A general procedure for the synthesis of a tert-alkyl isocyanide, which can be adapted for this compound, involves the slow addition of the dehydrating agent (e.g., POCl₃) to a cooled solution of the N-(2,2-dimethylbutan-3-yl)formamide and a base (e.g., triethylamine) in an inert solvent like dichloromethane. nih.govresearchgate.net The reaction is typically rapid, and the isocyanide product can be isolated by aqueous workup followed by distillation or chromatography. However, due to the often unpleasant odor of volatile isocyanides, careful handling in a well-ventilated fume hood is essential.

Exploration of Stereoselective Approaches in Isocyanide Synthesis

The synthesis of chiral isocyanides, where the stereocenter is adjacent to the isocyano group (α-chiral isocyanides), is an area of significant interest due to their application in stereoselective multicomponent reactions. For branched isocyanides like this compound, where the α-carbon is a potential stereocenter, stereoselective synthesis would yield enantiomerically enriched products.

Several strategies for stereoselective isocyanide synthesis have been developed. One approach involves the use of chiral amines as precursors. typeset.io The formylation of an enantiomerically pure amine, such as (S)-2-amino-3,3-dimethylbutane, followed by dehydration, would theoretically yield the corresponding chiral isocyanide, (S)-3-isocyano-2,2-dimethylbutane. This method relies on the configurational stability of the stereocenter during the dehydration step. typeset.io

Another strategy employs chiral auxiliaries. For example, chiral carbohydrate-based auxiliaries have been used in the stereoselective Ugi four-component reaction (U-4CR) to synthesize α-amino acid derivatives. acs.orgkirj.ee While not a direct synthesis of a simple branched isocyanide, this demonstrates the principle of using a chiral scaffold to control stereochemistry in reactions involving isocyanides.

More recently, catalytic asymmetric methods have emerged. For instance, the copper-catalyzed asymmetric borylation of imines has been used as a key step in the synthesis of chiral non-racemic α-boryl isocyanides. rsc.orgrsc.org This sequence involves the creation of a chiral C-B bond, which is then carried through to the final isocyanide product. Such catalytic approaches offer an elegant way to access chiral isocyanides with high enantiomeric purity.

The stereoselective synthesis of functionalized 1,2,3,4-tetrahydroisoquinolines via a highly diastereoselective Ugi three-component reaction with chiral 3,4-dihydroisoquinolines further illustrates how inherent chirality in one of the components can direct the stereochemical outcome of reactions involving isocyanides. rsc.org

Precursor Chemistry and Functionalization Reactions Leading to Isocyanide Derivatives

The primary precursors for the synthesis of this compound and its analogs are the corresponding primary amines. For this compound, the required precursor is 2-amino-3,3-dimethylbutane. This amine is then typically formylated to produce N-(2,2-dimethylbutan-3-yl)formamide. The formylation can be achieved through various methods, such as reaction with formic acid or a mixed anhydride (B1165640) of formic and acetic acids. typeset.io

Once synthesized, sterically hindered isocyanides like this compound can undergo a variety of functionalization reactions, although their reactivity can be influenced by the bulky alkyl group. Isocyanides are known to participate in a wide range of multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. wikipedia.orgnih.gov In these reactions, the isocyanide acts as a key building block, enabling the rapid assembly of complex molecular scaffolds. For example, a sterically hindered isocyanide can react with an aldehyde, a carboxylic acid, and an amine in a Ugi four-component reaction to produce a complex α-acylamino amide. The steric bulk of the isocyanide can influence the reaction rate and, in some cases, the stereochemical outcome. nih.gov

Beyond MCRs, branched isocyanides can participate in cycloaddition reactions. For instance, they can react with acetylenic esters in the presence of an α-chloroketone to afford functionalized γ-iminolactones. researchgate.net Theoretical studies on the reaction of tert-butyl isocyanide with dialkyl acetylenedicarboxylates have shown that steric factors of the bulky alkyl groups are a major factor influencing the potential energy surfaces of the reaction. chemmethod.com

Reaction Pathways and Mechanistic Investigations of 3 Isocyano 2,2 Dimethylbutane

Multicomponent Reactions (MCRs) Involving Branched Alkyl Isocyanides

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile due to the unique dual nucleophilic and electrophilic character of the isocyanide carbon. beilstein-journals.org The bulky nature of 3-Isocyano-2,2-dimethylbutane presents specific steric challenges and opportunities within these transformations.

The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.org The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form an iminium ion. wikipedia.org A key step is the nucleophilic attack of the isocyanide on this iminium ion to form a highly reactive nitrilium intermediate. nih.govmdpi.com

The steric bulk of the isocyanide component can have a profound impact on the efficiency of this step. For sterically hindered isocyanides like this compound and the closely related tert-butyl isocyanide, the bulky alkyl group can impede the approach to the iminium ion. Research comparing isocyanides with varying steric profiles has demonstrated this effect. For instance, in certain Ugi five-center, four-component reactions (U-5C-4CR), the highly hindered tert-butyl isocyanide failed to yield a product due to its steric bulk, whereas the linear n-butyl isocyanide provided the desired adducts, albeit in modest yields.

| Isocyanide | Steric Profile | Reactivity in U-5C-4CR with Ketones |

| n-Butyl isocyanide | Linear, minimal hindrance | Produced coupling adducts (2–4% yield) |

| tert-Butyl isocyanide | Branched, significant hindrance | Failed to react |

Data sourced from comparative reaction studies, illustrating the impact of steric hindrance.

Despite these steric challenges, bulky isocyanides are not universally unreactive in Ugi-type transformations. In some cases, the steric demand of the isocyanide can be advantageous, leading to higher diastereoselectivity in the products. beilstein-journals.org For example, certain Ugi reactions with more sterically demanding isocyanides have been shown to yield products as single diastereomers with a trans-configuration, as the isocyanide preferentially attacks the least hindered face of the imine intermediate. beilstein-journals.org The reaction's success often depends on a delicate balance of reactant structure, solvent, and temperature. acs.org

The Passerini three-component reaction (P-3CR), discovered in 1921, is the first reported IMCR and involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.gov The mechanism is thought to proceed through the formation of a hydrogen-bonded adduct between the carbonyl component and the carboxylic acid, which is then attacked by the isocyanide. beilstein-journals.org This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product. wikipedia.org

Similar to the Ugi reaction, the steric profile of the isocyanide is a critical factor. However, the Passerini reaction can sometimes accommodate bulky isocyanides more effectively. In a study on a catalytic, asymmetric Passerini reaction using a chiral Lewis acid catalyst, tert-butyl isocyanide was found to provide the highest yields and enantioselectivities among a range of tested isocyanides. nih.gov This suggests that the transition state of this specific catalytic system can accommodate the steric bulk, and the encumbrance does not negatively impact the stereochemical control.

| Isocyanide | Yield (%) | Enantiomeric Excess (ee %) |

| tert-Butyl isocyanide | 97 | 89 |

| p-Methoxyphenyl isocyanide | 95 | 89 |

| Benzyl isocyanide | 87 | 75 |

| n-Butyl isocyanide | 76 | 64 |

Data from a catalytic asymmetric Passerini reaction showing the effectiveness of the bulky tert-butyl isocyanide. nih.gov

However, this is not a universal outcome. In other contexts, such as Passerini three-component polymerizations, tailored conditions were required for tert-butyl isocyanide, in contrast to less hindered isocyanides like n-butyl and cyclohexyl isocyanide which performed well under standard conditions. Furthermore, Passerini-type reactions involving free alcohols, aldehydes, and isocyanides such as tert-butyl isocyanide have been successfully carried out in the presence of indium(III) catalysts, indicating that specific catalytic systems can be adapted to overcome the steric hindrance posed by bulky alkyl groups. nih.gov

Beyond the Ugi and Passerini reactions, branched alkyl isocyanides participate in other MCRs where their steric bulk can be either a challenge to overcome or a feature to be exploited. One notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines an aldehyde, an amine-substituted heterocycle, and an isocyanide to produce fused heterocyclic structures. In certain GBB reaction protocols, the use of bulky isocyanides, such as those bearing 1-adamantyl or tert-butyl groups, has been shown to result in higher product yields. beilstein-journals.org

Another relevant transformation is the pseudo-four-component alkylative amidination of styrenes. In a photoredox-catalyzed version of this reaction, tert-butyl isocyanide was used as a key component. Interestingly, when it was replaced with other aliphatic isocyanides, including the less-hindered cyclohexyl and n-pentyl isocyanides, the reaction proceeded efficiently, yielding the corresponding products in good yields. This indicates a notable tolerance for varying steric demands at the isocyanide position in this specific MCR. rsc.org

| Isocyanide | Product | Yield (%) |

| tert-Butyl isocyanide | 8 | 68 |

| Cyclohexyl isocyanide | 8a | 55 |

| Cyclopentyl isocyanide | 8b | 51 |

| n-Pentyl isocyanide | 8c | 53 |

Product yields from a pseudo-four-component alkylative amidination, demonstrating tolerance for various isocyanides. rsc.org

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Isocyanides can participate in these reactions in various capacities, most commonly as a one-atom (C1) component, equivalent to a carbene or carbenoid.

In a [4+1] cycloaddition, the isocyanide provides a single carbon atom to react with a four-atom conjugated system (a heterodiene) to form a five-membered ring. rsc.org This type of reaction has been extensively used to synthesize a variety of heterocyclic scaffolds such as pyrroles, imidazoles, and oxazoles. rsc.org

The participation of sterically hindered isocyanides like this compound in these reactions has been investigated. A theoretical study using density functional theory (DFT) explored the mechanism of the [4+1] cycloaddition between various alkyl isocyanides, including tert-butyl isocyanide, and 3-benzylidene-2,4-pentanedione. iau.ir Such studies provide insight into the potential energy surfaces and the influence of substituents on the reaction pathway, confirming the viability of bulky isocyanides in these transformations. iau.ir

A practical application of this reactivity is seen in the field of bioconjugation. A [4+1] cycloaddition reaction between a tert-butyl isocyano-functionalized lysine (B10760008) residue incorporated into a protein and a tetrazine probe was used for protein labeling. nih.gov Although the reaction kinetics were noted to be slower than some conventional bioorthogonal reactions, this work established the utility of bulky isocyanides in [4+1] cycloadditions for biological applications. nih.gov

The isocyanide functional group is also capable of participating in other modes of cycloaddition. Formal [3+2] cycloadditions, where the isocyanide engages with a three-atom component, are known pathways to five-membered heterocycles. researchgate.net For example, α-isocyano esters can act as formal 1,3-dipoles in reactions with electrophilic systems. nih.gov This typically involves the nucleophilic addition of the α-enolate followed by an intramolecular cyclization onto the isocyanide carbon. nih.gov While these examples use isocyanoacetates, which are activated by the adjacent ester group, they illustrate the general capacity of the isocyanide moiety to participate in such cycloaddition manifolds.

Other potential pathways include [2+2] cycloadditions. For instance, the reaction of isocyanides with ketenes can lead to four-membered ring intermediates which may subsequently rearrange. acs.org The specific reactivity of this compound in these diverse cycloaddition pathways remains an area for continued exploration, with its steric profile expected to be a key determinant of reactivity and product distribution.

Alpha-Addition Reactions with Electrophilic Species

The isocyano group (–N≡C) in this compound exhibits a carbene-like character at its terminal carbon atom, making it susceptible to α-addition reactions. thieme-connect.de In these reactions, a reagent of the general type X-Y adds across the isocyanide carbon, which formally inserts into the X-Y bond. thieme-connect.de This reactivity is fundamental to several powerful multicomponent reactions (MCRs) where an electrophile and a nucleophile add to the isocyanide carbon in a concerted or stepwise manner.

Prominent examples of such transformations include the Passerini and Groebke–Blackburn–Bienaymé (GBB) reactions. core.ac.ukbeilstein-journals.org In the Passerini three-component reaction (P-3CR), a carboxylic acid (nucleophile) and a carbonyl compound (electrophile) react with the isocyanide to form an α-acyloxy amide. The GBB reaction is an analogous three-component process that uses an aldehyde and an electron-deficient heterocycle (like an amidine) to produce substituted imidazo[1,2-a]pyridines and related structures. beilstein-journals.org The isocyanide acts as a crucial linchpin, bringing together the other components. The mechanism generally involves the initial attack of the nucleophile on the electrophile, followed by the α-addition of this adduct to the isocyanide carbon. core.ac.ukbeilstein-journals.org

| Reaction Name | Isocyanide Component | Nucleophile | Electrophile | Final Product |

| Passerini (P-3CR) | This compound | Carboxylic Acid | Aldehyde or Ketone | α-Acyloxy amide |

| Groebke–Blackburn–Bienaymé (GBB-3CR) | This compound | N-nucleophile (e.g., 2-aminopyridine) | Aldehyde | Fused heteroaromatic (e.g., imidazopyridine) |

Radical Reactions Involving the Isocyano Group and Heteroatom Radicals

The isocyano group is an efficient radical acceptor, readily participating in reactions with heteroatom-centered radicals. nih.govnih.gov These reactions are valuable for constructing nitrogen-containing molecules modified with various heteroatoms. nih.govnih.gov The general mechanism involves the addition of a heteroatom radical (E•) to the isocyanide carbon of this compound, which generates a key imidoyl radical intermediate. nih.govbeilstein-journals.org

The heteroatom radicals can be generated through several methods, including hydrogen abstraction from a precursor (E-H) using a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), or by the homolysis of a heteroatom-heteroatom bond (E-E) upon heating or photoirradiation. nih.govbeilstein-journals.org The fate of the resulting imidoyl radical depends on the reaction conditions and the nature of the heteroatom. Common pathways include:

Hydrogen Abstraction: The imidoyl radical abstracts a hydrogen atom from a donor (such as E-H) to yield a 1,1-addition product. nih.gov

Intramolecular Cyclization: If an unsaturated moiety (like an alkenyl or alkynyl group) is present in the molecule, the imidoyl radical can undergo intramolecular cyclization, leading to the formation of heterocyclic structures like indoles or phenanthridines. nih.govbeilstein-journals.org

Elimination: In reactions involving radicals from elements like tin or silicon, the bulky tert-pentyl group can be eliminated from the imidoyl radical intermediate as an alkyl radical. beilstein-journals.org

| Heteroatom Radical Source | Heteroatom (E) | Radical Generation Method | Key Intermediate | Typical Product Type |

| Thiols (R'SH) | Sulfur | H-abstraction by AIBN | R-N=C•-SR' | Thioformimidate |

| Diselenides (R'SeSeR') | Selenium | Photolysis (hv) | R-N=C•-SeR' | Selenoformimidate |

| Hydrosilanes (R'3SiH) | Silicon | H-abstraction by AIBN | R-N=C•-SiR'3 | Silyl Cyanide (via elimination) |

| N-heterocyclic carbene boranes | Boron | H-abstraction by initiator | R-N=C•-B(NHC) | Borylated heterocycles (via cyclization) |

Transition Metal-Catalyzed Transformations Employing this compound

Transition metals are widely used to catalyze transformations of isocyanides due to the strong coordinating ability of the isocyano group. acs.orgsioc-journal.cn this compound, as an aliphatic isocyanide, acts as a strong σ-donor and a relatively weak π-acceptor ligand. acs.org Coordination to a metal center alters the electronic properties of the isocyanide, activating it toward nucleophilic attack and enabling reaction pathways that are otherwise inaccessible. nih.gov

A variety of transition metals, including palladium, rhodium, copper, and manganese, have been employed in these catalytic processes. sioc-journal.cnnih.govmdpi.com These reactions often lead to the efficient construction of complex nitrogen-containing heterocycles. sioc-journal.cnmdpi.com For instance, manganese-catalyzed radical cyclization reactions of isocyanides have been developed for the synthesis of pyrrolopyridine derivatives. mdpi.com In such processes, the metal catalyst facilitates the generation of radical intermediates and controls the subsequent bond-forming steps, often leading to high selectivity and yield under mild conditions. mdpi.com

Insertion Reactions into Metal-Carbon and Metal-Heteroatom Bonds

A fundamental reaction of isocyanides in organometallic chemistry is their insertion into metal-carbon (M-C) and metal-heteroatom (M-X) bonds. nih.govsioc-journal.cn This process is a key step in many catalytic cycles. Unlike carbon monoxide (CO), which is isoelectronic with isocyanides, isocyanides like this compound readily undergo migratory insertion. cmu.edu In fact, consecutive insertion of multiple isocyanide units into a metal-carbon bond is a well-established phenomenon, whereas consecutive CO insertion is generally unfavorable. cmu.edu

The insertion reaction proceeds by the isocyanide coordinating to the metal center, followed by the migration of an alkyl, aryl, or heteroatom ligand from the metal to the electrophilic carbon of the coordinated isocyanide. This results in the formation of a metal-imidoyl complex (M-C(=NR)R'). This step effectively elongates the original ligand chain by one carbon and one nitrogen atom, providing a powerful method for constructing new C-C and C-N bonds. Palladium-catalyzed isocyanide insertion reactions have been particularly well-developed and are used in various synthetic applications. nih.gov

| Feature | Carbon Monoxide (CO) Insertion | Isocyanide (R-NC) Insertion |

| Product | Acyl complex (M-C(=O)R') | Imidoyl complex (M-C(=NR)R') |

| Consecutive Insertion | Generally unfavorable | Readily occurs |

| Mechanism | Migratory insertion of alkyl group onto CO ligand | Migratory insertion of alkyl group onto isocyanide ligand |

| Driving Force | Formation of a stable metal-acyl bond | Formation of a stable metal-imidoyl bond |

Protonation and Redox Behavior of Isocyanide-Containing Systems

The reactivity of this compound is also defined by its acid-base and redox properties, particularly when coordinated to a metal center. While free isocyanides are weak bases, coordination to a transition metal enhances the basicity of the nitrogen atom and the susceptibility of the carbon atom to protonation. Protonation typically occurs at the isocyano carbon in metal complexes, leading to the formation of aminocarbyne or vinylidene complexes, depending on the system. researchgate.net

Isocyanide complexes also participate in a range of redox reactions. For example, platinum(0) complexes bearing tert-butyl isocyanide ligands undergo oxidative addition with reagents like iodine or methyl iodide. rsc.org In these reactions, the metal center is oxidized from Pt(0) to Pt(II), and new bonds are formed between the metal and the fragments of the added reagent. Similarly, the redox properties of cobalt(II) complexes with isocyanide ligands have been studied, demonstrating the ability of the isocyanide ligand to stabilize different oxidation states of the metal center. colab.ws

Unveiling Novel Reactivities and Associated Mechanistic Insights

Research into isocyanide chemistry continues to uncover novel transformations and provide deeper mechanistic understanding. The use of this compound and its analogs in complex, atom-economical multicomponent reactions remains a major area of innovation. researchgate.net These reactions allow for the rapid assembly of molecular complexity from simple starting materials in a single step. researchgate.net

Furthermore, radical cascade reactions initiated by the addition of a radical to the isocyano group have emerged as a powerful strategy for synthesizing complex heterocyclic systems. nih.govbeilstein-journals.org For example, the aza-Bergman cyclization, a radical-mediated process, can be used to construct quinoline (B57606) derivatives. beilstein-journals.org Mechanistic studies, often combining experimental work with computational calculations, have provided detailed insights into these processes. For instance, investigations into ethylene (B1197577) insertion into titanium(III)-carbon bonds have revealed an "augmented" Cossee-Arlman mechanism, where the singly occupied molecular orbital (SOMO) of the d1 metal center plays a crucial role in lowering the activation barrier. rsc.org Such detailed mechanistic work on related systems helps to rationalize the observed reactivity of isocyanides and guides the development of new synthetic methods.

Coordination Chemistry and Ligand Properties of 3 Isocyano 2,2 Dimethylbutane

3-Isocyano-2,2-dimethylbutane as a Ligand in Transition Metal Complexes

As a ligand, this compound coordinates to transition metals through its terminal carbon atom. In the Covalent Bond Classification method, isocyanides are categorized as L-type ligands, signifying that they are charge-neutral Lewis bases. wikipedia.org They are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory, predisposing them to form stable complexes with soft, low-valent transition metals such as palladium, platinum, and rhodium. wikipedia.org

The coordination chemistry of this compound often mirrors that of other bulky alkyl isocyanides, most notably tert-butyl isocyanide. wikipedia.org These ligands are known to form a wide array of complexes with varying coordination numbers and geometries. Due to their strong σ-donating nature, they can stabilize metals in low oxidation states. Complexes featuring this compound are typically terminal, with the M-C-N-C linkage being a key structural feature, although bridging coordination modes are also known for isocyanide ligands in general. wikipedia.org

Electronic and Steric Influence of the Branched 2,2-Dimethylbutyl Moiety on Coordination

The behavior of this compound in coordination chemistry is dictated by a combination of electronic and steric effects originating from its 2,2-dimethylbutyl (neohexyl) group.

Electronic Effects: The neohexyl group is a purely aliphatic, electron-donating substituent. This inductive effect increases the electron density on the isocyanide carbon, enhancing its σ-donor (Lewis basicity) properties compared to aryl or less-substituted alkyl isocyanides. wikipedia.orgmdpi.com Consequently, it is a stronger donor than carbon monoxide (CO) and most aryl isocyanides, which can influence the reactivity and electronic structure of the resulting metal complex. wikipedia.org

Steric Effects: The most defining feature of the 2,2-dimethylbutyl group is its significant steric bulk. This bulkiness influences several aspects of coordination:

Coordination Number: It can limit the number of ligands that can bind to a single metal center, often favoring the formation of complexes with lower coordination numbers.

Reaction Rates: The steric hindrance can affect the rates of ligand substitution and other reactions at the metal center. electronicsandbooks.com

Catalytic Selectivity: In catalytic applications, the bulky profile can create a specific pocket around the active site, influencing the selectivity of the reaction. researchgate.net

The degree of ligand exchange in the synthesis of metal complexes is often controlled by both the steric and electronic properties of the incoming isocyanide ligands. researchgate.net The bulky nature of ligands like this compound plays a crucial role in determining the final product and its stereochemistry. mdpi.com

Bonding Models in Metal-Isocyanide Complexes: Sigma Donation and Pi-Backbonding Character

The bonding between a transition metal and an isocyanide ligand like this compound is analogous to that of carbon monoxide and is best described by a synergistic model involving σ-donation and π-backbonding. rsc.org

σ-Donation: The ligand donates electron density to a vacant d-orbital on the metal center from the filled σ-orbital, which can be described as the carbon-centered lone pair. rsc.org This forms a strong metal-carbon σ-bond.

π-Backbonding: The metal atom donates electron density from its filled d-orbitals back into the vacant π* antibonding orbitals of the C≡N group. wikipedia.orgrsc.org

For alkyl isocyanides such as this compound, the σ-donation component is dominant due to the electron-releasing nature of the alkyl group. wikipedia.org They are generally considered weaker π-acceptors than CO or aryl isocyanides. wikipedia.org The extent of π-backbonding is an important factor that influences the properties of the complex and can be probed experimentally. Two key indicators are:

Infrared (IR) Spectroscopy: The C≡N stretching frequency (νC≡N) in the IR spectrum is highly diagnostic. In electron-rich metal complexes where π-backbonding is significant, this frequency shifts to a lower wavenumber compared to the free ligand, as electron density is populated into the C-N antibonding orbital. wikipedia.org

M-C-N Bond Angle: In complexes with substantial back-bonding, the M-C-N angle often deviates from linearity (180°), indicating a change in the hybridization of the isocyanide carbon. wikipedia.org

Synthetic Routes to Organometallic Complexes Incorporating this compound

Organometallic complexes containing this compound can be synthesized through several established methods, primarily involving the substitution of other ligands.

From Metal Carbonyls: A common route involves the reaction of a metal carbonyl complex with the isocyanide. The isocyanide ligand displaces one or more CO ligands, a process that can be driven thermally or photochemically.

Example General Reaction: LnM(CO) + RNC → LnM(CNR) + CO

From Metal Halides: Direct reaction of the isocyanide with a metal halide salt is a straightforward method, particularly for metals like palladium(II) or platinum(II). The strong donor nature of the isocyanide facilitates the displacement of halide ligands. wikipedia.org

Example General Reaction: MCl2 + 2 RNC → MCl2(CNR)2

From Metal Anions: The reaction of organometallic anions with halides can also be used to introduce isocyanide ligands into a metal's coordination sphere.

Via Silylamide Reagents: A newer route avoids the use of free isocyanides by reacting a metal carbonyl with a lithium silylamide (Li[Me3SiNR]), which results in the formation of the corresponding isocyanide complex. rsc.org

The choice of synthetic route often depends on the desired metal, its oxidation state, and the stability of the precursor complexes.

Reactivity of Coordinated this compound in Catalytic Cycles and Stoichiometric Reactions

Once coordinated to a metal center, this compound can participate in a variety of chemical transformations. Its reactivity is a cornerstone of its application in both stoichiometric organic synthesis and homogeneous catalysis.

Insertion Reactions: A characteristic reaction of coordinated isocyanides is their insertion into metal-carbon bonds to form η²-iminoacyl complexes. electronicsandbooks.com This step is fundamental in many catalytic processes, including polymerization and cross-coupling reactions. mdpi.com The steric bulk of the neohexyl group can influence the propensity and rate of these insertion reactions. electronicsandbooks.com

Nucleophilic and Electrophilic Attack: The carbon atom of the coordinated isocyanide can be susceptible to attack by nucleophiles, leading to the formation of carbene complexes. rsc.org Conversely, the nitrogen atom can be attacked by electrophiles, such as protons, which can lead to the formation of aminocarbyne complexes. wikipedia.org

Catalytic Applications: Metal complexes bearing isocyanide ligands are active catalysts for a range of organic transformations. researchgate.net The synergy of isocyanide insertion with metal-catalyzed C-H bond activation provides a powerful tool for constructing complex organic molecules. rsc.org While specific applications for this compound are not widely documented, complexes with bulky alkyl isocyanides are valuable in reactions where steric control is essential for achieving high selectivity.

Comparative Analysis with Other Alkyl and Aryl Isocyanide Ligands

The properties of this compound as a ligand are best understood through comparison with other common isocyanides. The primary points of differentiation are the electronic nature (alkyl vs. aryl) and the steric demand of the substituent.

| Property | This compound | tert-Butyl Isocyanide | Phenyl Isocyanide |

| Class | Bulky Alkyl | Bulky Alkyl | Aryl |

| σ-Donor Ability | Strong | Strong | Moderate |

| π-Acceptor Ability | Weak | Weak | Moderate to Good |

| Steric Bulk | Very High | High | Moderate |

| Effect on Metal | Increases electron density significantly | Increases electron density significantly | Increases electron density less; can withdraw density via backbonding |

| Typical νC≡N Shift | Decreases in electron-rich metals | Decreases in electron-rich metals | Can increase or decrease depending on backbonding |

Alkyl vs. Aryl Isocyanides:

Electronic: this compound, as an alkyl isocyanide, is a stronger σ-donor and weaker π-acceptor than aryl isocyanides like phenyl isocyanide. wikipedia.org The π-system of the aryl ring in phenyl isocyanide can delocalize the electron density from the metal's d-orbitals, making it a more effective π-acceptor. mdpi.com

Spectroscopic: This electronic difference is reflected in IR spectroscopy. For electron-rich metals, the stronger π-backbonding to aryl isocyanides often results in a more significant lowering of the νC≡N stretching frequency compared to alkyl isocyanides in similar complexes.

Comparison with tert-Butyl Isocyanide:

this compound is structurally similar to tert-butyl isocyanide, with the key difference being the insertion of a methylene (B1212753) (-CH2-) group between the isocyano function and the bulky tert-butyl group. This extends the distance of the bulky group from the metal center, which can subtly alter the shape of the steric cone and potentially allow for different packing and reactivity compared to the more compact tert-butyl group. Both are considered sterically demanding ligands that promote similar types of chemistry, such as favoring low coordination numbers and influencing reductive elimination from a metal center. electronicsandbooks.com

Spectroscopic Characterization and Structural Elucidation of 3 Isocyano 2,2 Dimethylbutane

Infrared (IR) Spectroscopy: Analysis of the Isocyano Group Stretching Frequency (νC≡N) in Free and Coordinated States

Infrared (IR) spectroscopy is a powerful tool for characterizing the isocyano (–N≡C) functional group. The stretching vibration of the C≡N triple bond, denoted as ν(C≡N), gives rise to a strong and sharp absorption band in the IR spectrum, typically found in the range of 2110–2165 cm⁻¹. The precise frequency of this band is highly sensitive to the electronic environment of the isocyanide.

In its free, uncoordinated state, 3-isocyano-2,2-dimethylbutane (often referred to by its common name, tert-butyl isocyanide) exhibits its ν(C≡N) band at approximately 2140 cm⁻¹. However, upon coordination to a metal center, the position of this band can shift significantly, providing valuable information about the nature of the metal-ligand bond.

σ-Donation and π-Backbonding: When an isocyanide ligand coordinates to a metal, it acts as a σ-donor by donating electron density from the carbon lone pair to an empty metal orbital. This action tends to strengthen the C≡N bond, causing a shift of the ν(C≡N) band to a higher frequency (a blueshift). Conversely, if the metal is electron-rich, it can donate electron density from its d-orbitals back into the empty π* antibonding orbitals of the isocyanide ligand. This process, known as π-backbonding, weakens the C≡N bond and causes the ν(C≡N) band to shift to a lower frequency (a redshift).

The magnitude of the shift is diagnostic of the electronic properties of the metal complex. wikipedia.org

In complexes where the isocyanide is primarily a σ-donor, such as with cationic metal centers with limited π-donor capacity, the ν(C≡N) frequency increases. For example, in cationic rhodium and iridium complexes, the ν(C≡N) band can be shifted by approximately 40-60 cm⁻¹ to higher frequencies compared to the free ligand. acs.org

In electron-rich systems, such as low-valent metal centers, significant π-backbonding occurs, leading to a substantial decrease in the ν(C≡N) frequency. wikipedia.org For example, when bound to the heme iron in myoglobin, the ν(C≡N) frequency is red-shifted to around 2125 cm⁻¹. nih.gov

The table below illustrates the effect of coordination on the ν(C≡N) stretching frequency for tert-butyl isocyanide, a close structural analog.

| State/Complex | ν(C≡N) Stretching Frequency (cm⁻¹) | Shift Relative to Free Ligand | Primary Bonding Interaction |

|---|---|---|---|

| Free Ligand (tert-butyl isocyanide) | ~2140 | N/A | N/A |

| [Co(CN-t-Bu)₅]⁺ | 2152, 2120 | Blueshift/Slight Redshift | σ-Donation Dominant |

| Cationic Ir Complex | 2189 | Blueshift (~+49 cm⁻¹) | Strong σ-Donation |

| Myoglobin-Bound | ~2125 | Redshift (~-15 cm⁻¹) | π-Backbonding |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Nitrogen-14/15 NMR for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum is relatively simple due to the high symmetry of the molecule. It typically shows a single, sharp resonance for the nine equivalent protons of the tert-butyl group, appearing around 1.45 ppm (in CDCl₃). nih.gov The integration of this peak corresponds to nine protons, confirming the presence of the (CH₃)₃C- group.

¹³C NMR: The carbon-13 NMR spectrum provides more detailed structural information. Key resonances include: nih.gov

A signal for the three equivalent methyl carbons (-(C H₃)₃) around 30.8 ppm.

A signal for the quaternary carbon (-C (CH₃)₃) around 54.0 ppm.

A signal for the isocyano carbon (-N≡C ) which is typically found further downfield, around 153.2 ppm. This downfield shift is characteristic of the unique electronic environment of the isocyanide carbon. nih.gov

¹⁴N/¹⁵N NMR: Nitrogen NMR provides direct information about the nitrogen atom of the isocyano group. ¹⁵N NMR is often preferred over ¹⁴N due to the former being a spin-½ nucleus, which results in sharper signals. huji.ac.il The chemical shift of the isocyanide nitrogen is sensitive to its electronic environment and can be used to study ligand exchange and other dynamic processes. nist.gov While specific data for this compound is sparse in generally accessible literature, isocyanide nitrogens typically resonate in a characteristic region that distinguishes them from other nitrogen-containing functional groups like nitriles or amines. researchgate.net Two-dimensional correlation experiments, such as ¹H-¹⁵N HSQC, can be particularly powerful for assigning nitrogen signals, even for compounds with low natural abundance of ¹⁵N. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Assignment |

|---|---|---|

| ¹H | ~1.45 | -C(CH₃)₃ |

| ¹³C | ~30.8 | -C(CH₃)₃ |

| ¹³C | ~54.0 | -C(CH₃)₃ |

| ¹³C | ~153.2 | -N≡C |

Rotational and Submillimeter Wave Spectroscopy for High-Resolution Gas-Phase Analysis

Rotational spectroscopy, conducted in the microwave and millimeter-wave regions of the electromagnetic spectrum, offers an extremely precise method for determining the geometric structure of molecules in the gas phase. wikipedia.orglibretexts.org By measuring the transition frequencies between quantized rotational states, it is possible to calculate the molecule's moments of inertia with very high accuracy. From these moments of inertia, precise bond lengths and bond angles can be derived.

For a molecule like this compound, which is a symmetric top, the analysis of its rotational spectrum would yield the rotational constant B. A study on tert-butyl isocyanide using millimeter-wave rotational spectroscopy has been reported, allowing for detailed analysis of its rotational and centrifugal distortion constants. semanticscholar.org Such high-resolution gas-phase techniques are crucial for obtaining fundamental physical data about the molecule, free from the intermolecular interactions present in condensed phases. nih.gov These studies confirm the expected geometry and provide benchmark data for computational chemistry models.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination of this compound Derivatives and Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. While obtaining a crystal structure of the low-melting parent compound is challenging, numerous derivatives and metal complexes of this compound have been characterized crystallographically. weizmann.ac.ilnih.gov

These studies reveal precise details about:

Bond Lengths and Angles: Crystallographic analysis confirms that the C-N≡C fragment in coordinated isocyanides is often nearly linear, although significant bending can occur, particularly in electron-rich complexes where π-backbonding is strong. wikipedia.orgiucr.org For example, in an iron(II) porphyrin complex, the Fe-C-N angle can deviate from 180°, which is consistent with significant backbonding from the iron center to the isocyanide ligand. iucr.org

Supramolecular Interactions: X-ray crystallography also provides insight into how molecules pack in the crystal lattice. It can reveal non-covalent interactions such as van der Waals forces and weak hydrogen bonds that dictate the supramolecular architecture. iucr.orgnih.gov In the crystal structure of bis(tert-butyl isocyanide)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato]iron(II), the packing is sustained by C—H···Cl and C—H···N interactions, which create a three-dimensional network. iucr.orgresearchgate.net

This solid-state data is complementary to the gas-phase and solution-phase information obtained from other spectroscopic methods, providing a complete picture of the structural chemistry of this compound and its derivatives.

Theoretical and Computational Investigations of 3 Isocyano 2,2 Dimethylbutane

Quantum Chemical Methodologies Applied to Isocyanide Systems (e.g., Density Functional Theory, ab initio calculations)

The study of isocyanide systems, including 3-isocyano-2,2-dimethylbutane, heavily relies on a suite of sophisticated quantum chemical methodologies. These computational tools allow for the precise calculation of molecular properties from first principles.

Density Functional Theory (DFT) has emerged as a particularly prevalent method for investigating isocyanides. DFT is used to study the adsorption of isocyanides on surfaces, their structural properties, and reactivity. wikipedia.org Functionals like B3LYP are often employed for geometry optimizations and frequency calculations, providing a balance between computational cost and accuracy. For instance, DFT has been successfully used to model the infrared spectra of various isocyanide products, aiding in their identification. chemrxiv.org The choice of functional, such as the M06-2X functional, can be crucial for accurately describing specific reaction mechanisms, like the Nef reaction involving isocyanides and acyl chlorides. researchgate.net

Ab initio calculations , which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory. mdpi.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are used to obtain highly accurate energies and properties. arxiv.org High-level coupled-cluster calculations, for example, have been used to reinvestigate the classic isomerization of methyl isocyanide to acetonitrile, yielding results in excellent agreement with experimental data. nih.gov These methods are critical for establishing benchmarks for thermochemical and kinetic data. nih.gov Combining experimental techniques like Sum Frequency Generation (SFG) vibrational spectroscopy with ab initio calculations allows for a detailed understanding of the orientation of isocyanide groups on surfaces. ncert.nic.in

These methodologies form the foundation for predicting and understanding the complex behavior of isocyanide-containing molecules.

| Methodology | Typical Application in Isocyanide Chemistry | Key Advantage |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction mechanisms, spectroscopic prediction. wikipedia.orgresearchgate.net | Good balance of accuracy and computational cost. |

| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, thermochemistry, benchmarking DFT results. nih.govsigmaaldrich.com | High accuracy, based on first principles. |

Electronic Structure Analysis: Molecular Orbitals, Frontier Orbital Theory (HOMO-LUMO), and Natural Bond Orbital (NBO) Analysis

Understanding the electronic structure of this compound is crucial for rationalizing its stability, reactivity, and spectroscopic properties. Computational methods provide detailed insights into the arrangement and energies of electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory is a cornerstone for analyzing chemical reactivity. preprints.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemeo.com For isocyanides, the HOMO is typically a σ-type lone pair orbital centered on the carbon atom, which accounts for the nucleophilic character of the isocyanide. sigmaaldrich.compreprints.org The LUMO is a set of two degenerate π* orbitals, also with large coefficients on the carbon atom, making it susceptible to attack by nucleophiles under certain conditions and acting as an electron acceptor. sigmaaldrich.compreprints.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

| Analysis Type | Key Orbital/Descriptor | Chemical Significance |

|---|---|---|

| Frontier Molecular Orbital (FMO) | HOMO (Highest Occupied Molecular Orbital) | Carbon-centered σ lone pair; governs nucleophilic reactions. sigmaaldrich.compreprints.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | Carbon-centered π* orbitals; acts as an electron acceptor. sigmaaldrich.compreprints.org | |

| Natural Bond Orbital (NBO) | Bonding/Antibonding Orbitals, Lone Pairs | Describes hybridization, bond character, and stabilizing hyperconjugative interactions. arxiv.orgresearchgate.net |

Conformational Analysis and Steric Hindrance Effects of the 2,2-Dimethylbutyl Group

The 2,2-dimethylbutyl group, also known as the neohexyl group, is a bulky alkyl substituent that significantly influences the conformational preferences and steric environment of the isocyanide functional group. Computational conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. preprints.orgmdpi.com

The key feature of the 2,2-dimethylbutyl group is the quaternary carbon (C2) bonded to two methyl groups and a tert-butyl group analog. Rotation around the C2-C3 bond is sterically hindered. Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating this bond to identify low-energy conformers. It is expected that staggered conformations that minimize the repulsion between the bulky tert-butyl moiety and the isocyanide group will be favored.

Steric hindrance is a critical factor governing the reactivity of this compound. The bulky alkyl group can shield the isocyanide carbon from attack by other molecules, potentially slowing down reaction rates compared to less hindered isocyanides. This effect is well-documented in other areas of chemistry, where bulky groups like tert-butyl or neopentyl can preclude certain reaction pathways or favor others. nih.gov For example, in SN2 reactions, steric clashes involving bulky substituents increase the activation energy. In the context of this compound, the steric bulk would be expected to play a major role in its coordination chemistry, influencing how it binds to metal centers. While the linear R-N-C geometry of isocyanides can position bulky groups far from a metal center, significant steric hindrance can still affect the stability and structure of the resulting complexes. wikipedia.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions involving isocyanides, providing insights that are often inaccessible through experimental means alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be constructed. researchgate.net

A key application is the study of isomerization reactions , such as the rearrangement of isocyanides to their more stable nitrile isomers. nih.gov Computational methods can accurately predict the high energy barrier for this unimolecular process and characterize the three-membered ring transition state. nih.gov

For multicomponent reactions , like the Ugi and Passerini reactions where isocyanides are crucial building blocks, computational studies can elucidate the stepwise mechanism. preprints.orgresearchgate.net This includes identifying key intermediates, such as the nitrilium ion formed from the nucleophilic attack of the isocyanide on an imine. preprints.org The calculations can also model the trajectory of this attack, which is often described by the Bürgi–Dunitz angle, providing a deep understanding of the reaction's stereochemistry. sigmaaldrich.compreprints.org

Locating the transition state (TS) , which is the maximum energy point along the reaction coordinate, is a primary goal. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or eigenvector-following techniques are used to find these saddle points on the potential energy surface. Once located, frequency calculations are performed to confirm the TS structure by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction. nih.gov

Thermochemical Property Predictions and Reaction Energetics

Quantum chemical calculations allow for the accurate prediction of various thermochemical properties, providing fundamental data on the stability and energy of this compound and its reactions.

Key predictable properties include:

Enthalpy of Formation (ΔfH°) : The standard enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. High-level ab initio methods can provide accurate enthalpies of formation for molecules.

Activation Energy (Ea) : The minimum energy required to initiate a chemical reaction, calculated as the energy difference between the transition state and the reactants. For the methyl isocyanide isomerization, the calculated barrier is approximately 160 kJ/mol, in close agreement with experimental values. nih.gov

Gibbs Free Energy (ΔG) : This value combines enthalpy and entropy and is used to predict the spontaneity of a reaction. Calculations of the Gibbs free energy of transition states are used in the Eyring-Polanyi equation to determine theoretical rate constants.

These computational predictions are vital for understanding reaction feasibility, kinetics, and equilibrium positions. They are particularly valuable for studying reactive or unstable species where experimental measurements are difficult.

Spectroscopic Parameter Prediction and Validation

Computational methods are routinely used to predict spectroscopic parameters, which serve as a powerful tool for identifying and characterizing molecules like this compound and for validating experimental results.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong absorption band corresponding to the N≡C stretching vibration, which typically appears in the range of 2110–2165 cm⁻¹. researchgate.net Quantum chemical calculations (usually DFT) can predict the vibrational frequencies and intensities of a molecule. While calculated frequencies often show a systematic deviation from experimental values, they can be corrected using scaling factors, leading to excellent agreement. chemrxiv.org This predictive power is crucial for assigning complex spectra and identifying unknown compounds. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm structural assignments. For isocyanides, the ¹³C chemical shift of the isocyano carbon is particularly distinctive. Furthermore, coupling constants (J-couplings), such as the ¹³C-¹⁴N coupling, can also be calculated, providing further structural information. researchgate.net

By comparing computationally predicted spectra with experimental data, chemists can confirm molecular structures, assign spectral peaks, and gain a deeper understanding of the relationships between molecular structure and spectroscopic properties.

Analysis of Intermolecular Interactions and Noncovalent Bonding Phenomena

The isocyanide functional group is capable of participating in a rich variety of intermolecular and noncovalent interactions that are critical in supramolecular chemistry, materials science, and biochemistry. sigmaaldrich.com Computational analysis is essential for characterizing and quantifying these weak interactions.

The carbon atom of the isocyanide group, with its σ-type lone pair, can act as a hydrogen bond acceptor . sigmaaldrich.compreprints.org It can form hydrogen bonds with various donors (HX), including O-H, N-H, and even polarized C-H groups. sigmaaldrich.com Computational studies can determine the geometry and strength of these interactions.

Beyond conventional hydrogen bonding, isocyanides can engage in other noncovalent interactions:

Halogen Bonding: The isocyanide can act as a halogen bond acceptor, interacting with electrophilic halogen atoms (RNC···X). preprints.org

π-Interactions: The π system of the C≡N bond can interact with aromatic rings or other π systems. sigmaaldrich.compreprints.org

Tetrel Bonding: The carbon atom of the cyano group can act as a Lewis acidic site (a π-hole), allowing it to form a tetrel bond by accepting electron density from a nucleophile.

Computational tools like Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps are used to analyze these interactions. MEP maps, for instance, can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting where it will interact with other species. These analyses provide a quantitative understanding of the nature and strength of noncovalent bonds, which govern molecular recognition and self-assembly processes. sigmaaldrich.compreprints.org

Advanced Research Applications of 3 Isocyano 2,2 Dimethylbutane in Chemical Sciences

Utilization in Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that can be used to explore chemical space and identify novel biological activities. wikipedia.org Isocyanides, including 3-Isocyano-2,2-dimethylbutane, are exceptionally well-suited for DOS and the generation of combinatorial libraries due to their central role in multicomponent reactions (MCRs). aakash.ac.innih.gov

MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic step. The isocyanide carbon can act as both a nucleophile and an electrophile, enabling unique chemical transformations. nih.gov This reactivity allows for the creation of large libraries of compounds from a set of basic building blocks by simply varying the inputs for each reaction. researchgate.net The use of this compound in such reactions introduces a bulky, non-polar tert-butyl group, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting library members. This approach is highly efficient for generating a wide range of structurally diverse quinoxalines and other scaffolds. aakash.ac.innih.gov

Table 1: Role of this compound in a Representative Multicomponent Reaction (Ugi Reaction)

| Reactant | Role in Reaction | Contribution to Final Product |

| Aldehyde/Ketone | Electrophile | Forms the backbone of the peptide-like structure. |

| Amine | Nucleophile | Provides the N-terminal residue. |

| Carboxylic Acid | Nucleophile | Provides the C-terminal residue. |

| This compound | C1-synthon | Inserts a carbon atom and forms the amide bond, attaching the bulky 2,2-dimethylbutyl group. |

Construction of Complex Molecular Scaffolds and N-Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals and natural products. rsc.org Isocyanides have proven to be irreplaceable building blocks for the construction of these complex molecular frameworks. nih.gov The unique electronic structure of the isocyano group in compounds like this compound facilitates its participation in various cycloaddition reactions and transition-metal-catalyzed processes. nih.govnih.gov

Methods starting from isocyanides often provide significant advantages, including enhanced convergence and operational simplicity. nih.gov For example, isocyanides can undergo [4+1] cycloadditions with various partners to form five-membered rings. Furthermore, they are key reactants in the synthesis of important heterocycles such as pyrroles, indoles, quinolines, and 2-oxazolines. nih.govnih.gov The use of continuous flow chemistry has further improved the synthesis of N-heterocyclic compounds from isocyanides, allowing for better control over reaction conditions and regioselectivity. nih.gov

Table 2: Examples of N-Heterocyclic Scaffolds Synthesized Using Isocyanide Chemistry

| Heterocyclic Scaffold | Synthetic Method | Role of Isocyanide |

| Quinoxalines | Isocyanide Heterodimerization-Triggered Three-Component Reaction | Acts as a key building block that dimerizes to form a reactive zwitterionic intermediate. nih.gov |

| 2-Oxazolines | Cycloaddition with aldehydes | Serves as a one-carbon component in the ring-forming reaction. nih.gov |

| Pyrroles/Indoles | Transition-metal-catalyzed annulation | Participates in cocyclization reactions to form the heterocyclic ring. nih.gov |

| Imidazo[1,2-a]pyrimidines | Zirconium tetrachloride catalyzed reaction | Reacts with aminopyrimidines and aldehydes to construct the fused ring system. nih.gov |

Methodological Advancements in Bioorthogonal Labeling and Chemical Biology through Isocyanide Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The isocyanide group is recognized as a powerful tool in this field, serving as a bioorthogonal handle for labeling and imaging biomolecules. acs.orgrsc.orgwikipedia.org A key advantage of the isocyano group is its exceptionally small size, which minimizes structural and functional perturbation of the target biomolecule, such as a protein or glycan. acs.orgrsc.org

Isocyanides can be site-specifically incorporated into proteins or other biomacromolecules. vedantu.com They undergo highly selective and rapid reactions, most notably the [4+1] cycloaddition with tetrazine derivatives. rsc.orgvedantu.com This reaction is fast, efficient under physiological conditions, and can be used to attach fluorescent probes or other tags to the target molecule for imaging and functional studies. acs.orgvedantu.com The stability of the resulting imine products is enhanced when tertiary isocyanides are used, preventing hydrolysis. acs.orgrsc.org This makes sterically hindered isocyanides like this compound potentially valuable reagents for stable bioconjugation.

Employment as a Probe Molecule for Investigating Active Sites of Metal Catalysts

The study of catalyst active sites is crucial for understanding reaction mechanisms and developing more efficient catalytic processes. Small molecules with well-defined structures are often used as probes to investigate these sites. While the direct use of this compound as a probe molecule is not extensively documented, its structural components suggest a potential dual role.

Firstly, its parent alkane scaffold, 2,2-dimethylbutane (B166423) (neohexane), is commonly used as a probe molecule in studies of metal catalysts for reactions such as hydrogen-deuterium exchange, hydrogenolysis, and isomerization. The molecule contains both an isobutyl and an ethyl group attached to a quaternary carbon, providing distinct reactive sites to probe catalytic activity.

Secondly, the isocyanide functional group is well-known for its ability to act as a ligand in coordination chemistry, binding strongly to transition metals. This property allows isocyanides to probe the electronic and steric environment of metal centers. Therefore, this compound could theoretically be employed as a bifunctional probe, where the alkane framework reports on reactions like C-H activation and C-C bond cleavage, while the isocyanide group interacts directly with the metal active site, providing information about its coordination properties.

Applications in Polymer Synthesis and Advanced Materials Chemistry

Isocyanide chemistry has emerged as a versatile platform for the synthesis of functional polymers and advanced materials. google.com The unique reactivity of the isocyano group allows for its incorporation into polymeric structures through several distinct strategies.

One approach involves using isocyanide-based multicomponent reactions, such as the Passerini reaction, to synthesize novel functional monomers. rsc.org These monomers, containing reactive groups like styrenic or acrylic moieties, can then be polymerized using techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined functional polymers. rsc.org

A second strategy is the direct polymerization of isocyanide monomers to form polyisocyanides. nih.govacs.org These polymers are known to adopt stable, helical secondary structures. researchgate.net This process can be catalyzed by various metal complexes, including those of nickel(II), allowing for the synthesis of polymers with controlled molecular weights. researchgate.netrsc.org The resulting helical polymers can be functionalized with various side chains, leading to materials with unique properties. For instance, oligo(ethylene glycol)-grafted polyisocyanides can form thermosensitive hydrogels. nih.gov These hydrogels are being explored as tunable, synthetic extracellular matrices for applications in tissue engineering, such as the formation of mammary gland organoids. nih.gov

Table 3: Strategies for Isocyanide-Based Polymer Synthesis

| Strategy | Description | Example Application |

| MCR-based Monomer Synthesis | Use of multicomponent reactions (e.g., Passerini) to create complex, functional monomers from simple precursors. rsc.org | Synthesis of styrenic monomers for subsequent RAFT polymerization to create functional polystyrenes. rsc.org |

| Direct Polymerization | Chain-growth polymerization of isocyanide monomers, often catalyzed by transition metals like Nickel(II). researchgate.netacs.org | Creation of helical polyisocyanides that can be functionalized to form hydrogels for biomedical applications. nih.gov |

| Post-Polymerization Modification | Functionalization of a pre-formed polymer chain that has a terminal group suitable for reaction. | End-functionalization of helical polyisocyanides via Sonogashira coupling to attach specific molecular probes or other polymer blocks. rsc.org |

Future Research Trajectories and Unaddressed Challenges

Discovery of Novel Reactivity Modes and Catalytic Cycles

Currently, there is a notable absence of published research specifically detailing the reactivity modes and potential catalytic cycles of 3-Isocyano-2,2-dimethylbutane. While the broader class of isocyanides is known for its versatile reactivity, including participation in multicomponent reactions and as ligands in organometallic catalysis, the specific behavior of the this compound isomer is yet to be explored.

Future research should focus on elucidating the fundamental reactivity of this compound. Key areas of investigation would include its performance in classic isocyanide reactions such as the Passerini and Ugi reactions. Understanding how the steric hindrance and electronic effects of the 2,2-dimethylbutyl group influence the outcomes of these reactions, compared to more commonly studied isocyanides, would be a critical first step. Furthermore, its potential as a ligand for transition metals in catalysis is an open question. Systematic studies are needed to synthesize and characterize metal complexes of this compound and to test their efficacy in various catalytic transformations.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally friendly methods for the synthesis of isocyanides is an ongoing area of chemical research. However, specific protocols for the synthesis of this compound are not described in the current body of scientific literature. Traditional methods for isocyanide synthesis often involve hazardous reagents and produce significant waste.

A primary future research trajectory would be the development of "green" synthetic routes to this compound. This could involve exploring enzymatic or biocatalytic methods, the use of safer dehydrating agents for the corresponding formamide, and the implementation of solvent-free reaction conditions or the use of biodegradable solvents. Establishing an efficient and sustainable synthesis is a crucial prerequisite for any further investigation into the compound's properties and applications.

| Potential Sustainable Synthesis Approaches | Key Advantages | Research Focus |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes and optimization of reaction parameters. |

| Mechanochemistry | Solvent-free or reduced solvent usage, improved energy efficiency. | Development of ball-milling protocols for the dehydration of the precursor formamide. |

| Flow Chemistry | Enhanced safety, better control over reaction parameters, ease of scalability. | Design and optimization of a continuous flow process for the synthesis. |

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. At present, there are no specific computational studies focused on this compound in the available literature.

Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to predict the structural, electronic, and spectroscopic properties of this compound. Such studies could provide valuable insights into its reactivity, the stability of its potential metal complexes, and its behavior in different chemical environments. Predictive modeling could guide experimental work, saving time and resources by identifying the most promising avenues for investigation. For instance, computational screening could help in selecting the most suitable metal centers and co-ligands for developing novel catalysts based on this isocyanide.

Synergistic Research at the Interface of Organic, Inorganic, and Materials Chemistry

The unique properties of isocyanides have led to their application in various fields at the intersection of different chemical disciplines. However, due to the lack of fundamental knowledge about this compound, its potential in interdisciplinary research remains untapped.

A forward-looking research approach would involve a synergistic effort to explore the applications of this compound in areas such as materials science and inorganic chemistry. For example, its incorporation into polymer backbones could lead to novel materials with unique thermal or optical properties. In inorganic chemistry, its role as a ligand could be explored for the synthesis of novel coordination complexes with interesting magnetic or photophysical properties. Such interdisciplinary research would be key to unlocking the full potential of this currently uncharacterized molecule.

Q & A

Basic: What are the structural and spectroscopic characteristics of 3-Isocyano-2,2-dimethylbutane?

Answer:

The compound features a branched butane backbone with two methyl groups at the second carbon and an isocyano (-NC) group at the third carbon. Key structural features include:

- Steric hindrance from the 2,2-dimethyl groups, which influence reactivity and conformation .

- Spectroscopic identification via (distinct isocyanide carbon at ~120–130 ppm) and IR spectroscopy (strong isocyano C≡N stretch near 2150 cm). Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns .

Basic: What are established synthetic routes to this compound?

Answer:

Common methods involve:

- Nucleophilic substitution of a haloalkane precursor (e.g., 3-bromo-2,2-dimethylbutane) with silver cyanide (AgCN) or related isocyanide sources .

- Retrosynthetic planning using computational tools (e.g., PubChem or EPA DSSTox databases) to identify feasible intermediates and reaction conditions .

- Purification challenges due to the compound’s sensitivity to moisture and light, requiring inert atmospheres and low-temperature storage .

Advanced: How do steric and electronic effects govern the reactivity of this compound in organometallic reactions?

Answer:

- Steric effects : The 2,2-dimethyl groups hinder nucleophilic attack at the adjacent carbon, favoring reactions at less hindered sites. For example, in palladium-catalyzed couplings, bulky ligands may mitigate undesired side products .

- Electronic effects : The electron-withdrawing isocyano group polarizes the C-N bond, enhancing electrophilicity. This can be modeled using density functional theory (DFT) to predict regioselectivity in cross-coupling reactions .

- Methodology : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., -isocyano derivatives) can elucidate reaction pathways .

Advanced: How can contradictions in product distributions from elimination reactions of this compound be resolved?

Answer:

- Mechanistic analysis : Competing pathways (e.g., E1 vs. E2 elimination) may yield different alkene products. For example, a carbocation intermediate (formed via E1) could undergo methyl shifts, as seen in analogous haloalkane systems .

- Experimental validation : Use gas chromatography-mass spectrometry (GC-MS) to quantify products and deuterium labeling to track hydrogen abstraction sites .

- Computational modeling : Transition-state calculations (e.g., using Gaussian software) can predict whether Zaitsev (thermodynamic) or Hofmann (kinetic) products dominate under specific conditions .

Advanced: What strategies optimize the stability of this compound during storage and handling?

Answer:

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis. Use molecular sieves to adsorb moisture .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF or DMF) and monitor purity via thin-layer chromatography (TLC) or HPLC .

- Safety protocols : Follow OSHA guidelines for isocyanides, including fume hood use and emergency eye-wash stations .

Advanced: How can computational tools predict novel applications of this compound in catalysis or material science?

Answer:

- Database mining : Use Reaxys or SciFinder to identify analogous isocyanides in catalytic cycles (e.g., as ligands in gold-catalyzed cyclizations) .

- Molecular docking : Simulate interactions with enzymes or polymers to explore bioactivity or material properties .

- Machine learning : Train models on existing reaction datasets to propose synthetic routes or predict regioselectivity in unexplored reactions .

Basic: What are the key challenges in characterizing byproducts from this compound reactions?

Answer:

- Byproduct identification : Common impurities include hydrolysis products (e.g., formamides) or oxidation derivatives. Use high-resolution MS and 2D NMR (e.g., HSQC, COSY) for structural elucidation .

- Quantitative analysis : Employ internal standards (e.g., deuterated analogs) in GC-MS to improve accuracy .

Advanced: How do solvent effects influence the nucleophilicity of this compound in substitution reactions?

Answer:

- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states, while protic solvents (e.g., ethanol) may deactivate the isocyano group via hydrogen bonding.

- Methodology : Conduct kinetic studies in varying solvents and correlate results with Kamlet-Taft solvent parameters to quantify polarity effects .

Basic: What safety considerations are critical when working with this compound?

Answer:

- Toxicity : Isocyanides are irritants and potential carcinogens. Use PPE (gloves, goggles) and ensure proper ventilation .

- Spill management : Neutralize spills with a 10% sodium hypochlorite solution to degrade isocyanides .

Advanced: How can isotopic labeling resolve mechanistic ambiguities in this compound reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.